molecular formula C11H15N3O2S2 B7462718 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide

2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B7462718
M. Wt: 285.4 g/mol
InChI Key: UKWYMITXLGOMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as OTAA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of OTAA is not fully understood. However, studies have suggested that OTAA may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. OTAA may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
OTAA has been shown to have various biochemical and physiological effects. Studies have shown that OTAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. OTAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OTAA has been shown to have antioxidant activity, reducing oxidative stress and protecting cells from damage.

Advantages and Limitations for Lab Experiments

OTAA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. Additionally, OTAA has shown low toxicity in animal studies, making it a potential candidate for further drug development. However, the limitations of OTAA include its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of OTAA. One of the significant future directions is the development of OTAA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in various areas of scientific research. OTAA can be synthesized using different methods and has shown antitumor, anti-inflammatory, and antioxidant activities. Further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research.

Synthesis Methods

OTAA can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptoacetamide with 2-oxo-1,3-thiazolidine-3-carboxylic acid in the presence of propan-2-ylamine. The reaction produces OTAA as a white solid with a yield of 80%.

Scientific Research Applications

OTAA has shown potential applications in various areas of scientific research. One of the significant applications of OTAA is in the field of medicinal chemistry. OTAA has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. OTAA has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the development of drugs for the treatment of various diseases.

properties

IUPAC Name

2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-7(2)8-6-18-10(12-8)13-9(15)5-14-3-4-17-11(14)16/h6-7H,3-5H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWYMITXLGOMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)CN2CCSC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide

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